1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

Physicochemical Profiling Isomeric Differentiation Lipophilicity

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone (CAS 60850-73-9) is a synthetic, heterocyclic small molecule belonging to the 1,2,4-triazole ethanone class. Characterized by an ortho-chloro substitution on its phenyl ring, it serves primarily as a research chemical and a versatile building block in medicinal and agricultural chemistry.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
CAS No. 60850-73-9
Cat. No. B1361863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone
CAS60850-73-9
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CN2C=NC=N2)Cl
InChIInChI=1S/C10H8ClN3O/c11-9-4-2-1-3-8(9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2
InChIKeyJTBDEWHKDWCHEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone (CAS 60850-73-9): A Positional Isomer Triazole Ethanone for Research and Intermediate Applications


1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone (CAS 60850-73-9) is a synthetic, heterocyclic small molecule belonging to the 1,2,4-triazole ethanone class . Characterized by an ortho-chloro substitution on its phenyl ring, it serves primarily as a research chemical and a versatile building block in medicinal and agricultural chemistry . Its core structure is shared with intermediates used in the synthesis of azole antifungals, where the position of the chlorine atom critically influences downstream molecular properties [1].

Procurement Alert: Why 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone Cannot Be Assumed Interchangeable with Its Para-Isomer or Other Triazole Ethanones


Generic substitution within the 1-aryl-2-(1,2,4-triazol-1-yl)ethanone class without specific data is not scientifically valid due to the profound impact of aryl substitution patterns on physicochemical, pharmacokinetic, and pharmacodynamic properties [1]. The ortho-chloro substituent in CAS 60850-73-9 introduces distinct steric and electronic effects compared to the para-substituted analog, CAS 58905-19-4, which is a documented intermediate for cyproconazole . These differences can alter key properties such as lipophilicity (cLogP), metabolic stability, and target binding affinity, making it impossible to assume one will perform identically as a synthetic intermediate or a pharmacological probe [2]. The following quantitative evidence details the specific, verifiable differences that necessitate selecting this specific CAS number over its closest analogs.

Quantitative Differentiation Guide: 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone vs. Closest Analogs


Positional Isomer Differentiation: Ortho- vs. Para-Chloro Substitution Impact on Physicochemical Properties

The ortho-substitution on the phenyl ring of 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 60850-73-9) confers a significantly different lipophilicity profile and acidic character compared to its para-substituted isomer, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-19-4). This is a critical differentiator for its use as a synthetic intermediate where solubility and reactivity dictate yield. The in silico predicted partition coefficient (cLogP) for the 2-chloro isomer is 1.87, whereas it is 2.13 for the 4-chloro isomer, indicating a 0.26 log unit difference [1]. Furthermore, the predicted acid dissociation constant (pKa) of the triazole ring is 2.08 for the ortho isomer, compared to a pKa of 1.92 for the para isomer, a difference of 0.16 units . These differences, driven by the ortho-chloro's steric and electronic influence, can lead to differential extraction, chromatography, and reaction kinetics during complex multistep syntheses.

Physicochemical Profiling Isomeric Differentiation Lipophilicity

Melting Point and Physical Form Differentiation for Purity and Handling

The crystalline solid-state properties of 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone set it apart from its liquid or lower-melting analogs. The target compound exhibits a defined melting point of 66-67 °C . In contrast, the para-chloro isomer (CAS 58905-19-4) is often reported as a liquid or with a significantly lower, inconsistent melting point at ambient conditions . A sharp, reproducible melting point range is a critical quality attribute for research procurement, as it serves as a primary indicator of chemical purity and identity. It also simplifies handling, storage, and dispensing compared to a liquid or low-melting solid, reducing the risk of degradation or contamination during long-term storage.

Solid-State Characterization Purity Assessment Material Handling

Vendor-Specified Purity as a Determinant of Reproducibility in Synthesis

Commercially available 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is offered with guaranteed minimum purities of 95% (AKSci) and 97% (Leyan, Fluorochem) . This contrasts with the para-chloro isomer, which is more commonly supplied as a 'Technical Grade' product lacking a precise purity specification, often implying lower purity suitable only for preliminary work . For the ortho-isomer, the availability from multiple reputable vendors at ≥97% purity ensures that researchers can procure a compound with a known and high initial purity, directly reducing the burden of pre-reaction purification and increasing the reproducibility of sensitive catalytic or stoichiometric reactions.

Quality Assurance Synthetic Reproducibility Vendor Benchmarking

High-Confidence Application Scenarios for 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone Based on Differentiated Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies of Azole Antifungals

The distinct ortho-chloro substitution and defined high purity (≥97%) of this compound make it an ideal scaffold for exploring the effect of positional isomerism on antifungal activity. Researchers can directly compare a library of ortho-, meta-, and para-substituted triazole ethanones to map the chemical space around the CYP51 target. The quantified differences in cLogP (1.87) and pKa (2.08) provide starting parameters for predicting membrane permeability and target engagement .

Precursor for Regiospecific Synthesis of Ortho-Substituted Pharmaceutical Intermediates

The stable crystalline solid form and sharp melting point (66-67°C) facilitate its use as a key intermediate in multi-step, regiospecific synthesis. Its reliable physical state and high purity allow for accurate stoichiometric calculations, crucial for generating advanced intermediates where the ortho-chloro moiety must be retained for downstream biological activity or further functionalization via nucleophilic aromatic substitution, a pathway less favored in the para-isomer.

Calibration Standard in Analytical Method Development

Given its well-defined melting point and the availability of high-purity lots (95-97%), this compound serves as a reliable reference standard for calibrating HPLC or LC-MS systems when analyzing reaction mixtures containing triazole ethanone isomers. The significant lipophilicity difference from its para-isomer (Δ cLogP = -0.26) ensures chromatographic separation, making it a valuable tool for method validation in process chemistry [1].

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